Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the thienopyridine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate typically involves the use of palladium-catalyzed amination reactions. One common method involves the coupling of ethyl 7-cyclopropyl-2-chloro-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate with primary aromatic amines using palladium acetate (Pd(OAc)2) in the presence of cesium fluoride . This method yields the desired compound in good yields and is characterized by its efficiency and simplicity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of palladium-catalyzed reactions and other modern synthetic techniques suggests that scalable production methods could be developed based on these laboratory-scale procedures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines, through palladium-catalyzed amination reactions.
Reduction Reactions: The nitro group in related compounds can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Palladium Acetate (Pd(OAc)2): Used as a catalyst in amination reactions.
Cesium Fluoride (CsF): Used as a base in palladium-catalyzed reactions.
Major Products Formed
Aminated Derivatives: Formed through substitution reactions with primary aromatic amines.
Reduced Derivatives: Formed through reduction of nitro groups to amino groups.
Scientific Research Applications
Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a precursor in the synthesis of bioactive molecules with potential antibacterial and anticancer properties.
Pharmaceutical Research: It serves as a building block for the development of new drugs targeting various biological pathways.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex heterocyclic compounds.
Mechanism of Action
related compounds, such as fluoroquinolones, inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, which play crucial roles in DNA replication . This inhibition leads to the formation of stable complexes that block the progress of the DNA replication enzyme complex, ultimately exerting antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
- Ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
Uniqueness
Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of a chlorine atom, which makes it a versatile intermediate for further chemical modifications
Properties
IUPAC Name |
ethyl 2-chloro-4-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-2-15-10(14)6-4-12-9-5(8(6)13)3-7(11)16-9/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJDNGLNSLRRJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00529084 |
Source
|
Record name | Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00529084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55503-40-7 |
Source
|
Record name | Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00529084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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